

## The history and development of Amphocil

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Amphocil |           |
| Cat. No.:            | B1664940 | Get Quote |

An In-depth Technical Guide to the History and Development of **Amphocil** (Amphotericin B Cholesteryl Sulfate Complex)

#### Introduction

Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature make it a potent therapeutic agent. However, the clinical utility of its conventional formulation, amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the development of lipid-based formulations to improve the safety profile of amphotericin B while maintaining its antifungal efficacy.[4][5] **Amphocil**, also known as Amphotericin B Colloidal Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive technical overview of the history, development, mechanism of action, and key experimental data related to **Amphocil**.

## **History and Development**

The journey of **Amphocil** began with the need for a less toxic alternative to conventional amphotericin B. Research focused on associating the amphotericin B molecule with lipids to alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes, thereby decreasing toxicity.[5]

1955: Amphotericin B was first isolated from Streptomyces nodosus.[8]



- Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed and became the standard of care for invasive fungal infections.[5]
- 1980s-1990s: The significant toxicities of DAmB spurred the development of lipid-based formulations.
- 1993: **Amphocil** received its first approval, marking a significant step towards safer amphotericin B therapy.[9]
- Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in various patient populations, including those with invasive fungal infections who were refractory to or intolerant of conventional therapy.[10]

The core rationale for **Amphocil**'s development is illustrated below.



Click to download full resolution via product page



Caption: Rationale for the development of lipid-based amphotericin B formulations.

# Chemical Composition and Physicochemical Properties

**Amphocil** is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an equimolar complex of amphotericin B and cholesteryl sulfate.[11] Upon reconstitution, it forms a colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic diameter of approximately 115 nm.[7][12]

Table 1: Physicochemical Properties of Amphocil

| Property          | Description                                                    | Reference |
|-------------------|----------------------------------------------------------------|-----------|
| Active Ingredient | Amphotericin B                                                 | [11]      |
| Lipid Component   | Cholesteryl Sulfate (Sodium Salt)                              | [7][11]   |
| Molar Ratio       | Amphotericin B : Cholesteryl<br>Sulfate (1:1)                  | [7][12]   |
| Structure         | Uniform, disc-shaped,<br>thermodynamically stable<br>complexes | [7][12]   |
| Mean Diameter     | ~115 nm                                                        | [7][12]   |

#### **Mechanism of Action**

The antifungal activity of **Amphocil** is derived from its active component, amphotericin B. The lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

- Binding to Ergosterol: Amphotericin B binds with high affinity to ergosterol, the primary sterol in the fungal cell membrane.[1][13]
- Pore Formation: This binding disrupts the membrane, forming transmembrane channels or pores.[13][14]



- Ion Leakage: These pores increase membrane permeability, allowing the leakage of essential intracellular components, particularly monovalent ions like potassium.[1][13]
- Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell death.[13][14]

The cholesteryl sulfate complex in **Amphocil** is thought to reduce toxicity by minimizing the binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system, leading to higher concentrations in tissues like the liver and spleen and lower concentrations in the kidneys, the primary site of toxicity.[7]



Click to download full resolution via product page

Caption: Mechanism of action of Amphotericin B and the role of the lipid formulation.

#### **Pharmacokinetics**

The pharmacokinetic profile of **Amphocil** differs significantly from that of conventional amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of **Amphocil** vs. DAmB



| Parameter                   | Amphocil (ABCD)                 | Conventional<br>Amphotericin B<br>(DAmB) | Reference   |
|-----------------------------|---------------------------------|------------------------------------------|-------------|
| Peak Serum Conc.<br>(Cmax)  | Lower                           | Higher                                   | [7][11]     |
| Area Under Curve<br>(AUC)   | Similar                         | Similar                                  | [11]        |
| Volume of Distribution (Vd) | Higher (reflects tissue uptake) | Lower                                    | [15]        |
| Plasma Clearance            | More rapid                      | Slower                                   | [16]        |
| Terminal Half-life          | Longer / Prolonged              | ~24 hours, then ~15 days                 | [7][11][17] |
| Tissue Distribution         | Predominantly in the liver      | Higher concentrations in the kidney      | [7][15]     |

# Efficacy Data Preclinical Efficacy

Animal models of systemic fungal infections have been crucial in establishing the efficacy of **Amphocil**. These studies indicated a better therapeutic ratio for **Amphocil** compared to DAmB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model



| Treatment Group<br>(Dose) | Survival Rate (High<br>Inoculum) | Survival Rate (Low<br>Inoculum) | Reference |
|---------------------------|----------------------------------|---------------------------------|-----------|
| No Treatment              | ~9% (1/11 died)                  | 50%                             | [6]       |
| DAmB (0.8 mg/kg)          | 100%                             | Not specified                   | [6]       |
| Amphocil (0.8 mg/kg)      | Not specified                    | ~80% (Significant prolongation) | [6]       |
| Amphocil (4 mg/kg)        | ~70%                             | Not specified                   | [6]       |
| Amphocil (8 mg/kg)        | ~90% (Significant prolongation)  | ~90% (Significant prolongation) | [6]       |

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in all animals. Efficacy varied with the severity of the infection.[6]

### **Clinical Efficacy**

Clinical trials have demonstrated **Amphocil**'s efficacy against a range of invasive fungal infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of Amphocil in a Phase I Study

| Infection Type | Complete or Partial<br>Response Rate | Reference |
|----------------|--------------------------------------|-----------|
| All Infections | 52%                                  | [18]      |
| Fungemia       | 53% (Complete responses)             | [18]      |
| Pneumonia      | 52% (Complete or partial responses)  | [18]      |

Note: This study involved 75 marrow transplant patients with invasive fungal infections, primarily from Aspergillus or Candida species.[18]

## **Safety and Tolerability**



While developed to be safer than DAmB, **Amphocil** is associated with a distinct side-effect profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-related side effects.[11][19][20]

Table 5: Adverse Events Associated with Amphocil

| Adverse Event              | Incidence/Notes                                                                                                                                 | Reference    |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Infusion-Related Reactions |                                                                                                                                                 |              |
| Chills                     | 94% (15/16 patients in one study)                                                                                                               | [19]         |
| Fever                      | Occurred with chills in 14/16 patients                                                                                                          | [19]         |
| Hypotension                | 25% (4/16 patients)                                                                                                                             | [19]         |
| Tachycardia                | 44% (7/16 patients)                                                                                                                             | [19]         |
| Nausea/Vomiting            | 31% (5/16 patients)                                                                                                                             | [19]         |
| Dyspnoea                   | 19% (3/16 patients)                                                                                                                             | [19]         |
| Renal Toxicity             | Significantly better tolerated and less nephrotoxic than DAmB. No appreciable renal toxicity was observed at any dose level in a Phase I study. | [16][18][21] |
| Anemia                     | Common                                                                                                                                          | [11]         |

Note: Due to severe infusion-related side effects, one clinical trial evaluating **Amphocil** for prophylaxis in neutropenic patients was terminated prematurely.[19]

# Experimental Protocols Preparation of Lipid-Based Formulations (General Method)

#### Foundational & Exploratory





The thin-film hydration method is a common technique for preparing liposomes and lipid-based drug formulations.[22][23][24]

- Lipid Dissolution: The lipid components (e.g., cholesteryl sulfate) and the active pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol).[22][24]
- Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22] [24]
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The
  mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22]
   [24]
- Sizing (Optional): To achieve a uniform particle size, the liposomal dispersion can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[22][23]





Click to download full resolution via product page

Caption: Generalized workflow for the thin-film hydration method of liposome preparation.



# In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

- Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[28]
- Drug Dilution: Serial two-fold dilutions of the antifungal agent (Amphocil) are prepared in a 96-well microtiter plate.
- Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension.
   Control wells (drug-free and inoculum-free) are included.
- Incubation: The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48 hours).[28]
- Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint can be read visually or spectrophotometrically.[28]

#### In Vivo Efficacy Model (Systemic Murine Aspergillosis)

Animal models are essential for evaluating the in vivo performance of new antifungal formulations.[29][30]

- Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic using agents like cyclophosphamide to make them susceptible to fungal infection.[31]
- Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously to establish a systemic infection.[6]
- Treatment Initiation: Therapy begins at a set time post-infection (e.g., 24 hours).

#### Foundational & Exploratory





- Drug Administration: Groups of mice receive different treatments: a vehicle control, conventional amphotericin B, or various doses of **Amphocil** (e.g., 0.8, 4, 8 mg/kg). The drug is administered intravenously.[6]
- Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU) in target organs (e.g., kidneys, brain) of surviving animals.[6][32]





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo murine model of systemic aspergillosis.



#### Conclusion

Amphocil (Amphotericin B Colloidal Dispersion) represents a significant milestone in the evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its efficacy against a broad range of invasive fungal infections. The development of Amphocil paved the way for other lipid formulations and underscored the principle that modifying a drug's delivery system can fundamentally improve its therapeutic index, a concept that continues to drive innovation in drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphotericin B StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amphotericin B: side effects and toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (Amphocil), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Amphotericin B Wikipedia [en.wikipedia.org]
- 9. thepharmaletter.com [thepharmaletter.com]

#### Foundational & Exploratory





- 10. Amphotericin B lipid complex for invasive fungal infections: analysis of safety and efficacy in 556 cases PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of amphotericin B colloidal dispersion (amphocil) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 14. pillintrip.com [pillintrip.com]
- 15. UpToDate 2018 [doctorabad.com]
- 16. Amphotericin B colloidal dispersion. Pre-clinical review PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amphocil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Amphotericin B colloidal dispersion (Amphocil) vs fluconazole for the prevention of fungal infections in neutropenic patients: data of a prematurely stopped clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Adverse Event Profiles of Amphotericin B Formulations Using Real-World Data PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I study of amphotericin B colloidal dispersion for the treatment of invasive fungal infections after marrow transplant PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposome preparation [bio-protocol.org]
- 23. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro antifungal susceptibility testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reviberoammicol.com [reviberoammicol.com]
- 27. Antifungal Susceptibility Testing: Current Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 28. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vibiosphen.com [vibiosphen.com]



- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. Peroral Amphotericin B Polymer Nanoparticles Lead to Comparable or Superior In Vivo Antifungal Activity to That of Intravenous Ambisome® or Fungizone™ - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In Vivo Efficacy of Amphotericin B against Four Candida auris Clades [mdpi.com]
- To cite this document: BenchChem. [The history and development of Amphocil].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664940#the-history-and-development-of-amphocil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com